N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-methylthiophene-2-sulfonamide
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Overview
Description
The compound is a complex organic molecule that contains elements of bithiophene and thiophene, which are sulfur-containing heterocycles . Bithiophene is a type of thiophene, and it’s used in the synthesis of various organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, bithiophene compounds are often synthesized through coupling reactions . For instance, 2,2’-bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Bithiophene, a component of this compound, has a molecular formula of C8H6S2 .
Scientific Research Applications
Synthesis of Novel Bithiophene Derivatives
New catalytically or high-pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination have been used for the synthesis of novel bithiophene derivatives . This compound can serve as a crucial substrate for these catalytic reactions.
Organic Electronics
Compounds containing thiophene, bithiophene, or oligothiophene motifs are particularly popular because they are used in various fields of science and technology, ranging from organic chemistry and synthesis to material science, technology, medicine, and pharmaceutical science . Therefore, new structures containing the abovementioned motifs are still being synthesized and the possibilities of their practical application intensively tested .
OLED Technology
Various organic and organometallic systems containing thiophene, bithiophene, or oligothiophene moieties are used in OLED technology . These systems are still intensively investigated due to their potential applications .
Organic Field-Effect Transistor
Organic field-effect transistors also utilize compounds containing thiophene, bithiophene, or oligothiophene motifs . The compound could potentially be used in this field .
Solar Cell Technology
The compound and its derivatives have been examined as potential hole-transport materials (HTMs) for perovskite solar cells (PSCs) . The newly engineered molecules presented a greater λ max ranging from 393.07 nm to 541.02 nm in dimethylformamide solvent, as compared to the model molecule (380.61 nm) . The power conversion efficiencies (PCEs) of all newly designed molecules (22.42% to 29.21%) were high compared with the reference molecule (19.62%) .
Development of Highly Efficient PSCs
The use of organic small molecule HTMs can address the issues associated with the current HTMs to achieve highly efficient PSCs with good performance reproducibility, and long-term stability . The heightened HOMO energy levels of the molecules contribute to the improvement of hole mobility, short-circuit current, fill factor, and power conversion efficiency in PSCs .
Mechanism of Action
properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-5-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S4/c1-10-4-7-15(21-10)23(18,19)16-9-11(17)12-5-6-14(22-12)13-3-2-8-20-13/h2-8,11,16-17H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTULJPDLTSNWKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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